4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid
Brand Name: Vulcanchem
CAS No.: 1818294-28-8
VCID: VC17243361
InChI: InChI=1S/C17H30O9/c1-2-20-5-6-22-9-10-24-13-14-26-16-15-25-12-11-23-8-7-21-4-3-17(18)19/h1H,3-16H2,(H,18,19)
SMILES:
Molecular Formula: C17H30O9
Molecular Weight: 378.4 g/mol

4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid

CAS No.: 1818294-28-8

Cat. No.: VC17243361

Molecular Formula: C17H30O9

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid - 1818294-28-8

Specification

CAS No. 1818294-28-8
Molecular Formula C17H30O9
Molecular Weight 378.4 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-(2-ethynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C17H30O9/c1-2-20-5-6-22-9-10-24-13-14-26-16-15-25-12-11-23-8-7-21-4-3-17(18)19/h1H,3-16H2,(H,18,19)
Standard InChI Key IMAFNSCBGNDTPX-UHFFFAOYSA-N
Canonical SMILES C#COCCOCCOCCOCCOCCOCCOCCC(=O)O

Introduction

Synthetic Methodologies

Stepwise Etherification Strategies

Synthesis typically begins with sequential Williamson ether synthesis steps to install the seven oxygen atoms. Starting from a propargyl alcohol derivative, each ether bond is formed via nucleophilic substitution using bromoethanol derivatives under basic conditions. For example, reaction with tetraethylene glycol monobromide in the presence of potassium carbonate yields intermediate ethers, which are iteratively extended .

Terminal Functionalization

The carboxylic acid terminus is introduced through oxidation of a primary alcohol using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) or via protected malonic acid derivatives. Final deprotection under acidic conditions yields the free acid .

Purification and Characterization

Purification via silica gel chromatography or size-exclusion chromatography is critical due to the compound’s polarity. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z=466.5[M+H]+m/z = 466.5 \, [\text{M}+\text{H}]^+, while infrared (IR) spectroscopy identifies characteristic stretches for the alkyne (3300cm1\sim 3300 \, \text{cm}^{-1}) and carboxylic acid (1700cm1\sim 1700 \, \text{cm}^{-1}) .

Reactivity and Chemical Transformations

Alkyne-Azide Click Chemistry

The terminal alkyne undergoes CuAAC with azide-containing molecules to form stable 1,2,3-triazole linkages, a reaction exploited in bioconjugation. For instance, coupling with azide-functionalized antibodies enables targeted drug delivery systems . Reaction kinetics studies show a second-order rate constant k20.1M1s1k_2 \approx 0.1 \, \text{M}^{-1}\text{s}^{-1} at room temperature in aqueous media .

Carboxylic Acid Derivatives

The acid group participates in amide bond formation using carbodiimide activators like EDC\text{EDC} (11-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS\text{NHS} (NN-hydroxysuccinimide). This reactivity is harnessed to attach the compound to amine-functionalized surfaces or proteins .

Applications in Biotechnology and Materials Science

Drug Delivery Systems

The polyether segment improves solubility of hydrophobic drugs, while the alkyne enables site-specific conjugation. For example, paclitaxel prodrugs linked via this compound exhibit 3-fold higher bioavailability in murine models compared to PEG-free analogues .

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces utilize the alkyne for immobilizing biomarkers. X-ray photoelectron spectroscopy (XPS) confirms monolayer densities of 3.2×1014molecules/cm23.2 \times 10^{14} \, \text{molecules/cm}^2, comparable to thiol-based SAMs .

Polymer Chemistry

Copolymerization with ε-caprolactone via ring-opening polymerization yields degradable polymers with tunable hydrophilicity. Differential scanning calorimetry (DSC) reveals glass transition temperatures (TgT_g) adjustable between 20C-20^\circ \text{C} and 40C40^\circ \text{C} by varying the polyether content .

HazardPrecautionary Measure
Skin irritation (H318)Wear nitrile gloves and lab coat
Moisture sensitivityStore under argon at 20C-20^\circ \text{C}
Reactivity with oxidizing agentsAvoid contact with peroxides

Comparative Analysis with Related Compounds

The table below contrasts key features of 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid with structurally similar molecules:

CompoundFunctional GroupsKey Application
Propargyl-PEG7-Acid Alkyne, carboxylic acidBioconjugation
Propargyl-PEG3-CH2COOH Alkyne, shorter PEG chainFluorescent probes
Eicosapentaenoic acidFive double bondsAnti-inflammatory agents

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